Cas no 2138164-32-4 (2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one)

2-Cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one is a nitro-substituted isoindolinone derivative with a cyclopropyl functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features, which may serve as a key intermediate in the development of biologically active molecules. The presence of both the nitro group and the cyclopropyl ring offers potential for selective reactivity in further chemical modifications, such as reductions or cycloadditions. Its rigid bicyclic framework may also contribute to enhanced stability in certain applications. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one structure
2138164-32-4 structure
Product name:2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one
CAS No:2138164-32-4
MF:C11H10N2O3
Molecular Weight:218.20870256424
CID:6416900
PubChem ID:165464081

2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one 化学的及び物理的性質

名前と識別子

    • EN300-790822
    • 2138164-32-4
    • 2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one
    • インチ: 1S/C11H10N2O3/c14-11-8-2-1-3-10(13(15)16)9(8)6-12(11)7-4-5-7/h1-3,7H,4-6H2
    • InChIKey: YYSUDRQYRZGHHP-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=C(C=2CN1C1CC1)[N+](=O)[O-]

計算された属性

  • 精确分子量: 218.06914219g/mol
  • 同位素质量: 218.06914219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 335
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.1Ų
  • XLogP3: 1.3

2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-790822-0.1g
2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one
2138164-32-4 95%
0.1g
$640.0 2024-05-22
Enamine
EN300-790822-0.05g
2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one
2138164-32-4 95%
0.05g
$612.0 2024-05-22
Enamine
EN300-790822-5.0g
2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one
2138164-32-4 95%
5.0g
$2110.0 2024-05-22
Enamine
EN300-790822-1.0g
2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one
2138164-32-4 95%
1.0g
$728.0 2024-05-22
Enamine
EN300-790822-0.25g
2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one
2138164-32-4 95%
0.25g
$670.0 2024-05-22
Enamine
EN300-790822-2.5g
2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one
2138164-32-4 95%
2.5g
$1428.0 2024-05-22
Enamine
EN300-790822-0.5g
2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one
2138164-32-4 95%
0.5g
$699.0 2024-05-22
Enamine
EN300-790822-10.0g
2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one
2138164-32-4 95%
10.0g
$3131.0 2024-05-22

2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one 関連文献

2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-oneに関する追加情報

Introduction to 2-Cyclopropyl-4-Nitro-2,3-Dihydro-1H-Isoindol-1-One (CAS No. 2138164-32-4)

2-Cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one, with the CAS number 2138164-32-4, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of isoindolones, which are known for their diverse biological activities and structural versatility.

The molecular formula of 2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one is C13H13N3O3, and its molecular weight is approximately 259.26 g/mol. The compound features a cyclopropyl group, a nitro group, and an isoindolone core, which collectively contribute to its distinctive properties and reactivity. The presence of the nitro group imparts strong electron-withdrawing effects, while the cyclopropyl ring adds steric hindrance and conformational rigidity.

In the realm of medicinal chemistry, 2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate various biological targets, including enzymes, receptors, and signaling pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound exhibited potent inhibitory activity against a specific kinase involved in cancer cell proliferation. This finding underscores the potential of 2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one as a scaffold for developing novel anticancer agents.

Beyond its medicinal applications, 2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one has also shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices. Research conducted at the University of California, Berkeley, demonstrated that this compound can be used as an electron acceptor in organic solar cells, leading to improved device performance and stability. The combination of its high electron affinity and good solubility makes it an attractive material for next-generation electronic applications.

The synthesis of 2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one typically involves multi-step processes that include the formation of the isoindolone core followed by functional group modifications. One common synthetic route involves the reaction of 4-nitrophthalic anhydride with cyclopropylamine under appropriate conditions to form the desired product. The reaction conditions and purification methods are crucial for obtaining high yields and purity levels.

In terms of safety and handling, it is important to note that while 2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one is not classified as a hazardous material or controlled substance, standard laboratory safety protocols should be followed when handling this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn to minimize exposure risks.

The future prospects for 2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one are promising. Ongoing research aims to further optimize its properties for specific applications and explore new derivatives with enhanced functionalities. Collaborative efforts between chemists, biologists, and materials scientists will likely lead to breakthroughs that expand the utility of this compound across multiple industries.

In conclusion, 2-cyclopropyl-4-nitro-2,3-dihydro-1H-isoindol-1-one (CAS No. 2138164-32-4) is a versatile compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new studies continue to uncover its full range of applications, this compound is poised to play a pivotal role in advancing scientific knowledge and technological innovation.

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